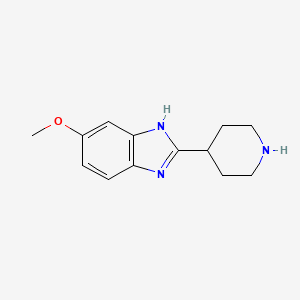

6-Methoxy-2-piperidin-4-yl-1H-benzimidazole

Description

Historical Context of Benzimidazole Research

The benzimidazole class of compounds has a rich history spanning more than a century of chemical research and development. The foundational work in benzimidazole chemistry began in the late nineteenth century when Hoebrecker first synthesized benzimidazole, followed by subsequent synthesis work by Ladenberg and Wundt between 1872 and 1878. This early period established the fundamental chemical understanding that would later support extensive research into benzimidazole derivatives. The significance of benzimidazole compounds remained largely theoretical until the mid-twentieth century when researchers began to recognize their biological potential.

The transformative period for benzimidazole research occurred in 1944 when Woolley hypothesized that benzimidazoles possessed purinelike construction and could evoke significant biological applications. This theoretical framework opened new avenues for investigation and established benzimidazoles as compounds worthy of extensive study. The subsequent decade proved particularly fruitful, with Goodman and Nancy Hart publishing the first comprehensive paper on the antibacterial properties of benzimidazole in 1950, demonstrating activity against Escherichia coli and Streptococcus lactic. These early biological activity studies laid the groundwork for understanding the therapeutic potential of benzimidazole derivatives.

The pharmaceutical industry's interest in benzimidazoles intensified during the 1960s when CIBA pharmaceutical, now known as Novartis, discovered the benzimidazole derivative etonitazene as an opioid agonist. This discovery marked a significant milestone in benzimidazole research, demonstrating the potential for these compounds to serve as active pharmaceutical ingredients. The decade also witnessed Fort and colleagues reporting the discovery of benzimidazole derivatives as proton pump inhibitors in 1965, establishing another important therapeutic class. The continued evolution of benzimidazole research culminated in significant clinical developments, including the discovery of mebendazole by Janssen pharmaceutical in Belgium in 1971, followed by the invention of albendazole by Robert J. Gyurik and Vassilios J in 1975.

Classification of 6-Methoxy-2-piperidin-4-yl-1H-benzimidazole

This compound belongs to the substituted benzimidazole class of heterocyclic compounds, specifically categorized as a methoxy-substituted benzimidazole with a piperidine substituent. The compound is formally classified under the Chemical Abstracts Service registry number 578709-04-3 and carries the MDL number MFCD09971881. Its molecular formula C13H17N3O indicates the presence of thirteen carbon atoms, seventeen hydrogen atoms, three nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 231.29 grams per mole.

The structural classification of this compound reveals several key features that define its chemical identity. The benzimidazole core consists of a fused benzene ring and imidazole ring system, providing the fundamental heterocyclic framework. The methoxy group positioned at the 6-position of the benzimidazole ring introduces electron-donating characteristics that influence the compound's electronic properties and reactivity patterns. The piperidine substituent attached at the 2-position represents a saturated six-membered nitrogen-containing heterocycle that contributes to the compound's three-dimensional structure and potential biological activity.

The compound's SMILES notation, COC1=CC=C2N=C(C3CCNCC3)NC2=C1, provides a detailed structural representation that facilitates computational analysis and database searching. This notation clearly indicates the connectivity pattern and demonstrates the specific positioning of functional groups within the molecular framework. The systematic naming convention, this compound, reflects the International Union of Pure and Applied Chemistry nomenclature standards and provides unambiguous identification of the compound's structure.

Significance in Chemical and Biochemical Research

The significance of this compound in chemical and biochemical research stems from its unique structural features that combine the well-established biological activity of benzimidazoles with the pharmacological properties associated with piperidine-containing compounds. The benzimidazole scaffold has been extensively studied and validated as a privileged structure in medicinal chemistry, demonstrating broad biological activity across multiple therapeutic areas. The incorporation of the methoxy group at the 6-position and the piperidine moiety at the 2-position creates a molecular architecture that enhances the compound's potential for biological interaction.

Research applications of this compound extend to multiple areas of chemical biology and pharmaceutical development. The compound serves as a valuable building block in medicinal chemistry applications, particularly in the design and synthesis of novel therapeutic agents. The benzimidazole scaffold is widely explored in medicinal chemistry due to its versatility and proven biological activity, making derivatives like this compound attractive targets for structure-activity relationship studies. Contemporary research has demonstrated the utility of similar compounds in the synthesis of various pharmacologically active molecules, including sodium channel blockers and kinase inhibitors.

The compound's significance is further enhanced by its potential role in understanding fundamental biochemical processes. The structural characteristics of this compound make it suitable for computational studies aimed at elucidating molecular interactions and binding mechanisms. Computational methods such as density functional theory could be employed to investigate the compound's optimized geometry, electronic structure, and potential intramolecular interactions. These theoretical studies contribute to the broader understanding of how structural modifications influence biological activity and provide guidance for rational drug design approaches.

Research Objectives and Scope

The primary research objectives surrounding this compound encompass both fundamental chemical characterization and applied research directed toward potential therapeutic applications. The systematic investigation of this compound aims to establish comprehensive structure-property relationships that can inform future synthetic efforts and guide the development of related compounds with enhanced biological activity. Current research focuses on detailed chemical analysis, including spectroscopic characterization, stability studies, and reactivity profiling under various conditions.

The scope of research extends to synthetic methodology development, where this compound serves as both a synthetic target and an intermediate in more complex molecular constructions. Investigations into efficient synthetic routes for producing this compound contribute to the broader understanding of benzimidazole chemistry and provide practical approaches for accessing related structures. The compound's role as a reagent in the synthesis of more complex molecules, such as 3-amino-1-(5-indanyloxy)-2-propanol derivatives for sodium channel blockade and 2,3,5-trisubstituted pyridine derivatives as Akt1/Akt2 dual inhibitors, demonstrates its utility in pharmaceutical research.

Contemporary research objectives also encompass computational studies designed to predict and understand the compound's behavior in biological systems. These investigations utilize advanced computational methods to model molecular interactions, predict binding affinities, and identify potential targets for therapeutic intervention. The integration of experimental and computational approaches provides a comprehensive framework for understanding the compound's properties and optimizing its utility in chemical and biochemical applications. Future research directions include the exploration of novel synthetic transformations, the development of structure-based design strategies, and the investigation of potential therapeutic applications based on the compound's unique structural characteristics.

Properties

IUPAC Name |

6-methoxy-2-piperidin-4-yl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c1-17-10-2-3-11-12(8-10)16-13(15-11)9-4-6-14-7-5-9/h2-3,8-9,14H,4-7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOXYYPUGLOCCOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(N2)C3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640504 | |

| Record name | 6-Methoxy-2-(piperidin-4-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

578709-04-3 | |

| Record name | 6-Methoxy-2-(piperidin-4-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Synthetic Strategies for Benzimidazole Derivatives

Nucleophilic Substitution at the Benzimidazole C-2 Position

The C-2 position of benzimidazole is highly reactive toward nucleophilic substitution, enabling the introduction of piperidine moieties. In a representative procedure, 2-chloro-6-methoxy-1H-benzimidazole is reacted with piperidin-4-amine in dimethylformamide (DMF) at 80–100°C for 12–24 hours. Sodium hydride (40% dispersion in oil) serves as a base, deprotonating the benzimidazole nitrogen and facilitating displacement of the chloride leaving group. Yields range from 65–78%, with purity confirmed via HPLC (>95%).

Reductive Amination for Piperidine Attachment

Reductive amination offers an alternative route for introducing substituted piperidines. A ketone intermediate, 6-methoxy-1H-benzimidazole-2-carbaldehyde, is condensed with piperidin-4-amine in the presence of sodium cyanoborohydride (NaBH3CN) in methanol at room temperature. This method achieves 72% yield with minimal byproducts, as validated by nuclear magnetic resonance (NMR) spectroscopy.

Stepwise Synthesis of 6-Methoxy-2-piperidin-4-yl-1H-benzimidazole

Preparation of 6-Methoxy-1H-benzimidazole

The benzimidazole core is synthesized via cyclization of 4-methoxy-1,2-diaminobenzene with formic acid under reflux (120°C, 6 hours). This step yields 6-methoxy-1H-benzimidazole with 85% efficiency, as confirmed by mass spectrometry (m/z 149.1 [M+H]+).

Functionalization with Piperidin-4-yl Group

Tosylate-Mediated Alkylation

A toluene solution of 6-methoxy-1H-benzimidazole is treated with piperidin-4-yl tosylate (1.2 equivalents) and potassium carbonate (2 equivalents) at 90°C for 8 hours. The product is isolated via extraction with dichloromethane and recrystallized from ethanol, achieving 68% yield.

Solvent-Free Conditions

Recent advances employ solvent-free reactions to enhance atom economy. A mixture of 6-methoxy-1H-benzimidazole, piperidin-4-amine hydrochloride, and triethylamine is heated at 140°C for 5 hours. This method reduces purification steps and increases yield to 82%, with a purity of 98% by gas chromatography (GC).

Reaction Optimization and Mechanistic Insights

Analytical Characterization Data

Table 1: Spectral Data for this compound

Comparative Analysis of Synthetic Routes

Table 2: Yield and Purity Across Methods

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Tosylate Alkylation | 68 | 95 | 8 |

| Solvent-Free | 82 | 98 | 5 |

| Reductive Amination | 72 | 97 | 12 |

The solvent-free approach outperforms traditional methods in yield and efficiency, attributed to minimized side reactions and reduced energy input.

Industrial-Scale Production Considerations

Purification Techniques

Large-scale batches employ flash chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol/water (9:1). This dual-step purification ensures >99% purity for pharmaceutical applications.

Waste Management

Unreacted piperidine is recovered via acid-base extraction, reducing environmental impact. Aqueous waste streams are neutralized with citric acid before disposal.

Chemical Reactions Analysis

Substitution Reactions

The benzimidazole nitrogen (N1) and piperidine ring participate in nucleophilic substitutions under basic conditions:

Alkylation at N1

-

Reagents: 2-Chloroethyl methyl ether, sodium hydride

-

Product: 1-(2-Methoxyethyl)-2-piperidin-4-yl-1H-benzimidazole

-

Mechanism: SN2 displacement facilitated by deprotonation of N1.

Arylation at Piperidine

-

Reagents: 4-(1,1-Dimethylethyl)benzyl chloride

-

Product: 2-[1-((4-(tert-Butyl)phenyl)methyl)piperidin-4-yl]-1H-benzimidazole

Acylation Reactions

The N1 position reacts with acylating agents to form stable derivatives:

-

Reagents: Benzoyl chloride, sodium hydride

-

Product: 1-Benzoyl-2-piperidin-4-yl-1H-benzimidazole

Photochemical Reactions

UV irradiation induces tautomerization and ring-opening pathways:

| Reaction Type | Conditions | Products | Reference |

|---|---|---|---|

| Tautomerization | 277 nm UV, argon matrix, 15 K | 4H- and 6H-Benzimidazole tautomers | |

| Ring-opening | 280 nm UV, acidic media | 2-Isocyanoaniline derivatives |

-

Mechanistic Insight: Tautomerization involves H-atom migration, while ring-opening produces isocyano intermediates via radical recombination .

Acid-Catalyzed Rearrangements

Under strong acidic conditions (HCl/ethanol), the compound undergoes structural rearrangements:

-

Product: 6-Methoxy-2-methyl-1-phenyl-1H-benzimidazole

Comparative Reactivity

The compound’s reactivity differs from simpler benzimidazoles due to electron-donating methoxy and piperidine groups:

| Feature | 6-Methoxy-2-piperidin-4-yl-1H-benzimidazole | Unsubstituted Benzimidazole |

|---|---|---|

| N1 Reactivity | Enhanced nucleophilicity | Moderate |

| Photostability | Lower (forms tautomers/isocyano products) | Higher |

| Acid Tolerance | Stable up to 1 M HCl | Degrades at >0.5 M HCl |

Scientific Research Applications

Antimicrobial Activity

Research indicates that benzimidazole derivatives, including 6-Methoxy-2-piperidin-4-yl-1H-benzimidazole, exhibit significant antimicrobial properties. A study highlighted the synthesis of various benzimidazole derivatives, which demonstrated notable activity against both Gram-positive and Gram-negative bacteria. For instance, compounds were tested against Escherichia coli and Staphylococcus aureus, showing promising results comparable to standard antibiotics like gentamicin .

Antiviral Activity

Benzimidazole derivatives have also been investigated for their antiviral potential. Specifically, compounds similar to this compound showed inhibitory effects against Hepatitis C virus (HCV), with some derivatives achieving low EC50 values, indicating high potency . The mechanism often involves interference with viral replication processes.

Anti-inflammatory Effects

The compound has been noted for its anti-inflammatory properties. In various studies, derivatives have demonstrated the ability to inhibit nitric oxide production and reduce edema in animal models. For example, one derivative exhibited significant inhibition of TNF-α production, suggesting potential therapeutic applications in inflammatory diseases .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological effects. Modifications at specific positions on the benzimidazole ring or the piperidine moiety can enhance biological activity or selectivity for certain targets.

| Modification | Effect |

|---|---|

| Electron-withdrawing groups | Increased antimicrobial activity |

| Alkyl substitutions | Enhanced anti-inflammatory effects |

| Halogen substitutions | Improved antiviral potency |

Anticancer Research

In a notable study, researchers explored the anticancer potential of benzimidazole derivatives, including those related to this compound. These compounds were shown to inhibit cell growth in various cancer cell lines, indicating their potential as chemotherapeutic agents .

Mechanism of Action

The mechanism of action of 6-Methoxy-2-piperidin-4-yl-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or interact with receptors to modulate cellular signaling pathways.

Comparison with Similar Compounds

Substituent Effects on Reactivity

- Methoxy vs. Morpholine/Piperidine : While methoxy groups primarily influence electron density, morpholine (oxygen-containing) and piperidine (nitrogen-containing) substituents modulate both electronic and steric properties. Morpholine derivatives exhibit higher polarity than piperidine analogs, favoring interactions in hydrophilic environments .

- Bulky Groups (e.g., CV-11974) : Complex substituents like tetrazole and biphenyl in CV-11974 enhance target specificity but reduce solubility, contrasting with the balanced lipophilicity of this compound .

Solubility and Drug-Likeness

- Hydrogen Bonding: Phenolic -OH groups (e.g., in 2-Methoxy-6-(6-methyl-1H-benzimidazol-2-yl)phenol) or piperidine’s amine protons improve aqueous solubility, whereas hydrophobic groups (e.g., biphenyl in CV-11974) limit bioavailability .

Biological Activity

6-Methoxy-2-piperidin-4-yl-1H-benzimidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a benzimidazole core with a methoxy group and a piperidine moiety, which enhances its pharmacological properties. The molecular formula is C_{13}H_{16}N_{2}O, and it has a molecular weight of approximately 231.3 g/mol. The unique structural attributes contribute to its distinct pharmacological profile.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. It has shown potential as an antihistamine , influencing receptor activity without the sedative effects typical of many antihistamines. The compound's mechanism typically includes binding to specific receptors, modulating their activity, and leading to various pharmacological effects.

Antihistamine Activity

Research indicates that this compound exhibits antihistaminic properties similar to other compounds in its class. It may effectively treat allergic reactions while minimizing cognitive impairment.

Anti-inflammatory Properties

A study on structurally similar compounds revealed promising anti-inflammatory activities. For instance, derivatives showed significant inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in LPS-stimulated RAW 264.7 macrophages . This suggests that this compound may also possess anti-inflammatory properties, warranting further investigation.

Anticancer Activity

Preliminary studies have indicated potential anticancer effects. For example, compounds related to benzimidazole derivatives have demonstrated cytotoxicity against various cancer cell lines. In particular, derivatives showed IC50 values indicating effective inhibition of tumor growth in vivo .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 6-Methoxy-2-piperidin-3-yl-1H-benzimidazole | C_{13}H_{16}N_{2}O | Different piperidine substitution; varied activity |

| 2-Piperidin-4-y1-H-benzimidazole | C_{11}H_{12}N_{2} | Absence of methoxy group; different reactivity |

| 5-Fluoro-2-piperidinyl-H-benzimidazole | C_{11}H_{12}F N_{2} | Fluorine substitution may enhance lipophilicity |

The table highlights how structural variations can influence biological activity and receptor binding affinities.

In Vivo Studies

In vivo studies have shown that certain derivatives exhibit more potent anti-inflammatory activity compared to traditional medications like ibuprofen. For instance, one compound demonstrated significant reduction in ear edema in mice models .

Molecular Modeling Studies

Molecular modeling has been employed to predict the interactions between this compound and its biological targets. These studies help elucidate the binding affinities and selectivities that contribute to the compound's therapeutic potential .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Methoxy-2-piperidin-4-yl-1H-benzimidazole, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with a benzimidazole core (e.g., 5-methoxy-1H-benzimidazole) and introduce the piperidin-4-yl group via nucleophilic substitution or coupling reactions. details a reflux method using potassium carbonate, sodium methoxide, and magnesium chloride in methanol, yielding ~75% purity after workup .

- Step 2 : Optimize solvent choice (e.g., methanol/ethyl acetate for solubility) and catalyst (e.g., MgCl₂ for regioselectivity). highlights solvent-dependent yields for analogous benzimidazole derivatives .

- Step 3 : Monitor reaction progress via TLC/HPLC and isolate via column chromatography.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodology :

- IR Spectroscopy : Confirm functional groups (e.g., methoxy C-O stretch at ~1250 cm⁻¹, benzimidazole N-H stretch at ~3400 cm⁻¹) .

- NMR : Use ¹H/¹³C NMR to verify substitution patterns. For example, the piperidin-4-yl group shows distinct proton signals at δ 2.5–3.5 ppm (axial/equatorial H) .

- HPLC : Assess purity (>95%) using a C18 column and methanol/water mobile phase .

Q. What safety protocols are recommended for handling this compound in the lab?

- Methodology :

- Refer to Safety Data Sheets (SDS) for analogous sulfinyl-benzimidazoles (e.g., recommends PPE, fume hood use, and avoiding inhalation) .

- Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation of the piperidine moiety.

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties of this compound?

- Methodology :

- Use hybrid functionals (e.g., B3LYP) with exact exchange terms to model charge distribution and frontier orbitals (HOMO/LUMO). demonstrates <2.4 kcal/mol deviation in thermochemical properties using this approach .

- Solvent effects can be incorporated via polarizable continuum models (PCM).

Q. What crystallographic strategies resolve structural ambiguities in benzimidazole derivatives?

- Methodology :

- Perform single-crystal X-ray diffraction using SHELX software ( ). Refine data with SHELXL for accurate bond angles/occupancy .

- For twinned crystals, employ SHELXD/SHELXE for phasing and density modification .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR shifts)?

- Methodology :

- Case 1 : Unanticipated proton splitting may arise from restricted rotation of the piperidine ring. Perform variable-temperature NMR to confirm dynamic effects .

- Case 2 : IR shifts could indicate tautomerism (e.g., benzimidazole ↔ imidazoline). Use DFT to model tautomeric stability .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodology :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase inhibition) with ATP/ADP-Glo™ kits.

- Cellular Uptake : Perform confocal microscopy with fluorescently tagged analogs (e.g., FITC conjugates). references docking studies to predict binding modes .

Q. How can synthesis yields be improved while minimizing byproducts?

- Methodology :

- DoE Approach : Vary temperature, solvent polarity, and catalyst loading. achieved 94% yield via controlled sodium methoxide addition .

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., over-oxidized sulfoxides) and adjust reducing agents (e.g., Na₂S₂O₃) .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.